REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12](/[CH:15]=[CH:16]/[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[CH:11][CH:10]=1)C1C=CC=CC=1.C(O)C>[C].[Pd].C(OCC)(=O)C>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)/C=C/C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere at room temperature for 19 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |